2,2-Dicyclopropyl-N'-hydroxyethanimidamide
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Overview
Description
2,2-Dicyclopropyl-N’-hydroxyethanimidamide is a chemical compound with the molecular formula C₈H₁₄N₂O. It is known for its unique structure, which includes two cyclopropyl groups and a hydroxyethanimidamide moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dicyclopropyl-N’-hydroxyethanimidamide typically involves the reaction of cyclopropylamine with ethyl formate, followed by hydrolysis and subsequent reaction with hydroxylamine. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for 2,2-Dicyclopropyl-N’-hydroxyethanimidamide are not well-documented, the compound is generally produced in research laboratories using the synthetic routes mentioned above. Large-scale production would likely involve optimization of these methods to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dicyclopropyl-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction could produce amines.
Scientific Research Applications
2,2-Dicyclopropyl-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dicyclopropyl-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-N’-hydroxyethanimidamide
- 2,2-Dicyclobutyl-N’-hydroxyethanimidamide
- (1E)-2-(4-tert-Butylphenoxy)-N’-hydroxyethanimidamide
Uniqueness
2,2-Dicyclopropyl-N’-hydroxyethanimidamide is unique due to its dual cyclopropyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2,2-dicyclopropyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H14N2O/c9-8(10-11)7(5-1-2-5)6-3-4-6/h5-7,11H,1-4H2,(H2,9,10) |
InChI Key |
RYRFOYSPSOHZJW-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC1C(C2CC2)/C(=N/O)/N |
Canonical SMILES |
C1CC1C(C2CC2)C(=NO)N |
Origin of Product |
United States |
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